RO5126766

Descripción general

Descripción

Avutometinib es un nuevo inhibidor de moléculas pequeñas que se dirige a la vía de señalización Ras-Raf-MEK-ERK. Se está desarrollando como un posible tratamiento para varios tipos de cáncer, incluido el cáncer de ovario seroso de bajo grado. Avutometinib es conocido por su capacidad para inhibir la actividad de la quinasa MEK, al mismo tiempo que bloquea la reactivación compensatoria de MEK por RAF aguas arriba, lo que lo convierte en un candidato prometedor en la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de avutometinib implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de avutometinib sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la rentabilidad y la eficiencia, con estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final. El uso de reactores automatizados y sistemas de flujo continuo es común en entornos industriales para mejorar la capacidad de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

Avutometinib se somete a varias reacciones químicas, que incluyen:

Oxidación: Avutometinib puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles se emplean en reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de avutometinib con grupos funcionales modificados, que pueden explorarse más a fondo por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Avutometinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización Ras-Raf-MEK-ERK.

Biología: Se investiga por sus efectos sobre la proliferación celular, la apoptosis y la transducción de señales en células cancerosas.

Medicina: Se encuentra en ensayos clínicos para el tratamiento del cáncer de ovario seroso de bajo grado, el melanoma y otros tipos de cáncer.

Industria: Posibles aplicaciones en el desarrollo de terapias contra el cáncer dirigidas y tratamientos combinados

Mecanismo De Acción

Avutometinib ejerce sus efectos al dirigirse específicamente e inhibir las actividades de quinasa de Raf y MEK. Esta inhibición interrumpe las vías de transducción de señales mediadas por Raf / MEK, lo que lleva a la supresión de la proliferación y supervivencia de las células tumorales. El compuesto induce complejos inactivos de MEK con ARAF, BRAF y CRAF, creando una respuesta antitumoral más completa y duradera a través de la inhibición máxima de la vía RAS .

Comparación Con Compuestos Similares

Compuestos similares

Trametinib: Otro inhibidor de MEK utilizado en la terapia contra el cáncer.

Cobimetinib: Un inhibidor de MEK utilizado en combinación con otras terapias para el melanoma.

Selumetinib: Un inhibidor de MEK utilizado para el tratamiento de la neurofibromatosis tipo 1.

Singularidad de Avutometinib

Avutometinib es único debido a su doble mecanismo de acción, inhibiendo tanto la actividad de la quinasa MEK como la reactivación compensatoria de MEK por RAF aguas arriba. Esta doble inhibición da como resultado una supresión más efectiva de la vía de señalización Ras-Raf-MEK-ERK, lo que la convierte en un candidato prometedor para terapias combinadas y para superar los mecanismos de resistencia en el tratamiento del cáncer .

Actividad Biológica

RO5126766, also known as CH5126766, is a novel dual RAF/MEK inhibitor that has shown promising biological activity against various cancer types, particularly those with RAS mutations. This article explores its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound functions by inhibiting both RAF and MEK kinases, which are crucial components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often dysregulated in cancers, particularly those with mutations in RAS genes.

- Inhibition of RAF Kinase : Unlike traditional MEK inhibitors that can induce feedback activation of RAF, this compound binds to MEK and prevents its phosphorylation by RAF, thereby stabilizing the MEK-RAF complex and inhibiting downstream signaling through ERK .

- Cell Cycle Arrest : Treatment with this compound has been shown to induce G1 cell cycle arrest in various tumor cell lines, including melanoma cells with BRAF and NRAS mutations. This arrest is associated with increased levels of the cyclin-dependent kinase inhibitor p27 and decreased levels of cyclin D1 .

Efficacy in Preclinical Studies

Numerous studies have demonstrated the effectiveness of this compound in various cancer models:

Clinical Studies

This compound has undergone several clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors.

Phase I Trials

A first-in-human Phase I study assessed the maximum tolerated dose (MTD) and pharmacokinetics of this compound. Key findings include:

- Dosage : Patients received doses ranging from 0.1 to 4.0 mg daily over 28-day cycles.

- Toxicity Profile : Common adverse effects included rash (94.2%), elevated creatine phosphokinase (CPK) (55.8%), and diarrhea (51.9%). The MTD was determined to be 2.25 mg once daily .

- Antitumor Activity : Approximately 40% of patients achieved tumor shrinkage across all dose levels, indicating significant clinical activity .

Pharmacodynamics

Pharmacodynamic assessments showed that this compound effectively inhibited pMEK and pERK levels in peripheral blood mononuclear cells (PBMCs), confirming its mechanism of action in vivo .

Case Studies

Several case studies have highlighted the potential of this compound in treating specific cancer types:

- Melanoma : A patient with NRAS-mutant melanoma exhibited a partial response after treatment with this compound, showcasing its potential as a targeted therapy for this challenging subtype .

- Colorectal Cancer : In KRAS-mutant colorectal cancer models, this compound demonstrated superior antitumor activity compared to standard MEK inhibitors, suggesting its efficacy in RAS-driven malignancies .

Propiedades

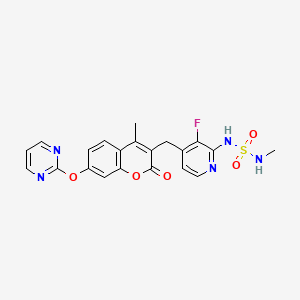

IUPAC Name |

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMJFBMMJUMSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5S | |

| Record name | Avutometinib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Avutometinib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946128-88-7 | |

| Record name | RO-5126766 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5126766 free base | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avutometinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.